4-Chlorobenzyl chloride

Catalog No.
S591476
CAS No.
104-83-6
M.F
C7H6Cl2
M. Wt
161.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzyl chloride

CAS Number

104-83-6

Product Name

4-Chlorobenzyl chloride

IUPAC Name

1-chloro-4-(chloromethyl)benzene

Molecular Formula

C7H6Cl2

Molecular Weight

161.03 g/mol

InChI

InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2

InChI Key

JQZAEUFPPSRDOP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCl)Cl

solubility

SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN ALCOHOL
>10% in benzene
>10% in ethyl ether
>10% in acetic acid
Soluble in alcohol, ether, and acetone.
Soluble in oxygenated solvents.
Slightly soluble in carbon tetrachloride.

Synonyms

(4-Chlorophenyl)methyl Chloride; 1-(Chloromethyl)-4-chlorobenzene; 1-Chloro-4-(chloromethyl)benzene; 4-Chloro-1-(chloromethyl)benzene; 4-Chlorobenzyl Chloride; 4-Chloromethyl chlorobenzene; NSC 34032; p,α-Dichlorotoluene; p-Chlorobenzyl Chloride; p-C

Canonical SMILES

C1=CC(=CC=C1CCl)Cl

The exact mass of the compound 4-Chlorobenzyl chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in carbon disulfide; slightly sol in alcohol>10% in benzene>10% in ethyl ether>10% in acetic acidsoluble in alcohol, ether, and acetone.soluble in oxygenated solvents.slightly soluble in carbon tetrachloride.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34032. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorobenzyl chloride (CAS 104-83-6) is a monosubstituted aromatic halide widely used as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Unlike its parent compound, benzyl chloride, the presence of a chlorine atom at the para-position provides a secondary, less reactive site for subsequent functionalization (e.g., cross-coupling) and electronically modulates the reactivity of the primary benzylic chloride group. This distinct combination of features makes it a non-interchangeable precursor in multi-step synthetic routes where precise control over reaction sequence and rate is critical.

Substituting 4-chlorobenzyl chloride with unsubstituted benzyl chloride eliminates the crucial para-chloro handle required for sequential, site-selective reactions like cross-coupling, fundamentally altering synthetic possibilities. Positional isomers, such as 2-chlorobenzyl or 3-chlorobenzyl chloride, are also unsuitable replacements due to significant differences in reactivity stemming from steric hindrance and altered electronic effects on the benzylic carbon. For instance, the solvolysis rates, which reflect carbocation stability and leaving group potential, vary measurably between isomers, impacting reaction kinetics and yield. This makes 4-chlorobenzyl chloride the required choice for processes optimized for its specific electronic and structural profile.

Precursor Suitability: Non-Interchangeable Starting Material in Antifungal Synthesis

In the synthesis of widely used imidazole antifungal agents such as econazole and imazalil, 4-chlorobenzyl chloride is specified as the key alkylating agent. The manufacturing process involves the O-alkylation of an alcohol intermediate with 4-chlorobenzyl chloride to form the critical 4-chlorobenzyl ether moiety present in the final, biologically active molecule. Using benzyl chloride or other isomers would result in the synthesis of an entirely different chemical entity, lacking the specific halogenation pattern required for antifungal activity. This makes 4-chlorobenzyl chloride a structurally mandated, non-substitutable precursor in these established industrial processes.

Evidence DimensionRequired structural component for API synthesis
Target Compound DataForms the essential 4-chlorobenzyl ether structure in econazole.
Comparator Or BaselineBenzyl chloride: Would form a non-halogenated, biologically incorrect analogue.
Quantified DifferenceQualitatively distinct final product.
ConditionsStandard industrial synthesis route for econazole.

For manufacturing specific APIs like econazole, 4-chlorobenzyl chloride is the only valid precursor; alternatives yield the wrong molecule.

Reaction Kinetics: Quantifiable Impact of Para-Substitution on Solvolysis Rate

The rate of solvolysis, a key indicator of reactivity in nucleophilic substitution, is precisely influenced by the substituent on the benzyl ring. In 20% acetonitrile in water, 4-chlorobenzyl chloride exhibits a first-order solvolysis rate constant (ksolv) of 1.2 x 10⁻⁴ s⁻¹. This is significantly slower than the rate for the electron-donating 4-methoxybenzyl chloride (ksolv = 2.2 s⁻¹) but substantially faster than the electron-withdrawing 3,4-dinitrobenzyl chloride (ksolv = 1.1 x 10⁻⁸ s⁻¹). This intermediate reactivity, directly attributable to the electronic effect of the para-chloro group, is a critical parameter for process control, preventing runaway reactions seen with highly activated analogs while ensuring practical reaction times compared to deactivated ones.

Evidence DimensionFirst-order solvolysis rate constant (ksolv)
Target Compound Data1.2 x 10⁻⁴ s⁻¹
Comparator Or Baseline4-Methoxybenzyl chloride: 2.2 s⁻¹ | 3,4-Dinitrobenzyl chloride: 1.1 x 10⁻⁸ s⁻¹
Quantified DifferenceApproximately 18,000x slower than 4-methoxy analog; 11,000x faster than 3,4-dinitro analog.
ConditionsSolvolysis in 20% acetonitrile in water at 25 °C, I = 0.80 (NaClO4).

This compound offers a predictable, moderate reaction rate suitable for controlled industrial processes, unlike highly reactive or sluggishly slow alternatives.

Protecting Group Chemistry: Differentiated Cleavage Conditions from Standard Benzyl Ethers

While standard benzyl (Bn) ethers are typically cleaved via palladium-catalyzed hydrogenation, substituted benzyl ethers offer alternative deprotection pathways. The 4-chloro substituent, being an electron-withdrawing group, modifies the stability of the benzyl ether linkage compared to the unsubstituted analog. While less common than the p-methoxybenzyl (PMB) ether, which is readily cleaved oxidatively with DDQ, the electronic properties of the 4-chlorobenzyl group can be exploited for selective removal under specific conditions where a standard benzyl group might be resistant or other functional groups (like alkenes) would be incompatible with hydrogenation. This provides an additional layer of strategic flexibility in complex synthesis design, allowing for orthogonal deprotection schemes.

Evidence DimensionDeprotection Method Compatibility
Target Compound DataStandard cleavage by hydrogenation; potential for alternative cleavage based on modified electronic stability.
Comparator Or BaselineUnsubstituted Benzyl Ether: Primarily cleaved by hydrogenation. | p-Methoxybenzyl (PMB) Ether: Readily cleaved by oxidation (e.g., DDQ).
Quantified DifferenceOffers a different stability and selectivity profile compared to standard Bn or PMB ethers.
ConditionsMulti-step organic synthesis requiring orthogonal protecting groups.

It enables more complex molecular construction by providing a protecting group with a stability profile distinct from the most common benzyl ether variants.

Mandated Precursor for Specific Imidazole-Based Agrochemicals and Pharmaceuticals

For the scaled production of fungicides like econazole and imazalil, where the final product's efficacy is dependent on the 4-chlorobenzyl ether structure, this compound is the required, non-negotiable starting material. Procurement of any other benzylating agent would lead to process failure and an incorrect final product.

Syntheses Requiring Tuned, Intermediate Reactivity for Process Safety and Control

In processes where the high reactivity of electron-rich benzylating agents (like 4-methoxybenzyl chloride) poses a risk of exothermic runaway or side-product formation, 4-chlorobenzyl chloride provides a safer, more controllable alternative with predictable kinetics. Its moderate solvolysis rate allows for manageable reaction times without compromising process stability.

Development of Complex Molecules via Sequential, Regioselective Cross-Coupling

This compound is ideal for synthetic routes that first utilize the reactive benzylic chloride for substitution or protection, and in a subsequent step, use the less reactive aryl chloride at the para-position for a metal-catalyzed cross-coupling reaction. This strategy is unachievable with benzyl chloride itself.

Color/Form

COLORLESS LIQUID
Colorless needles

XLogP3

3.2

Boiling Point

223.0 °C
223 °C

Density

1.270-1.280 AT 25 DEG/15 °C

LogP

3.18 (LogP)
Log Kow = 3.18

Melting Point

31.0 °C
31 °C

UNII

Q9HS4N7D3M

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (52.13%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (96.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96.81%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (10.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (93.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (36.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (96.81%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (96.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Twenty dichloromethyl compounds have been tested as potential mechanism based inactivators of the major phenobarbital inducible isozyme of rat liver cytochrome p450 in a reconstituted system. With the exception of dichloromethane and dichloroacetamide, all the compounds decreased the ethoxycoumarin deethylase activity of the enzyme in a time and NADPH dependent manner.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

104-83-6

Associated Chemicals

Benzyl chloride, 2-chloro;611-19-8

Wikipedia

P-chlorobenzylchloride

General Manufacturing Information

Benzene, 1-chloro-4-(chloromethyl)-: ACTIVE
THE ALGICIDE, 1-(4-CHLOROBENZYL)-2-METHYLAZIRIDINE, IS PREPARED BY REACTION OF 4-CHLOROBENZYL CHLORIDE WITH 2-METHYLAZIRIDINE IN METHANOL AT ROOM TEMP IN PRESENCE OF POTASSIUM CARBONATE.

Analytic Laboratory Methods

Analyte: Benzyl chloride; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml CS2, stand 30 min; Range: 0.005-0.15 mg/samp; Precision: 0.033; Est LOD: 0.01 mg/samp; Interferences: none /Hydrocarbons, halogenated, Benzyl chloride/

Clinical Laboratory Methods

A method was developed to analyze rat tissue, fat and blood for some chlorinated compounds found in an extract soil from an industrial waste cite. Extraction with hexane and ethyl ether-hexane (1 + 1) was followed by concentration over steam, and gas chromatographic analysis with an electron detector. Volatile compounds were analyzed in a glass column coated with 6% SP-2100 plus 4% OV-11 on Chromosorb W. Semivolatile compounds, chlorinated compounds, and pesticides were analyzed in a 70 m glass capillary column coated with 5% OV-101. Phenols were analyzed in a glass column packed with SP-1240 DA on Supelcoport. Recoveries ranged from 86.6 + or - 9.1% (mean + or - SD) to 105 + or - 10.4%. Sensitivities for dichlorobenzenes and dichlorotoluenes were 8 ng/g for fat, 2 ng/g for tissue, and 0.4 ng/ml for blood.

Dates

Last modified: 08-15-2023

Endocrine-mediated effects of two benzene related compounds, 1-chloro-4-(chloromethyl)benzene and 1,3-diethyl benzene, based on subacute oral toxicity studies using rats

Kanji Yamasaki, Satoko Ishii, Tsukasa Kikuno, Yasushi Minobe
PMID: 22643015   DOI: 10.1016/j.fct.2012.05.035

Abstract

The purpose of this study was to investigate the endocrine-mediated effects of the benzene-related compounds with reference to Organization for Economic Co-operation and Development (OECD) Test Guideline No. 407. Rats were orally gavaged with 0, 10, 50, and 250 mg/kg/day of 1-chloro-4-(chloromethyl)benzene, and 0, 25, 150, and 1000 mg/kg/day of 1,3-diethyl benzene for at least 28 days, beginning at 8 weeks of age. Thyroid dysfunction was observed in rats given the 1,3-diethyl benzene. Serum T4 values increased in all groups of male rats and in the 1000 mg/kg group of female rats, and TSH values also increased in the 1000 mg/kg groups of both sexes after 28 days' administration. Decreased T3 values were observed in the 1000 mg/kg group of female rats after 28 days' administration, and hormone values increased in the 1000 mg/kg groups of both sexes after the 14-day recovery period. In addition, thyroid weight increased in the 1000 mg/kg groups and thyroid follicular cell hyperplasia was detected in one male rat from the 1000 mg/kg group after 28 days' administration. Endocrine-mediated effects, including thyroid dysfunction were not observed in any groups of rats treated with 1-chloro-4-(chloromethyl)benzene. Our results indicated that endocrine-mediated effects such as thyroid dysfunction were associated with some benzene-related compounds.


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